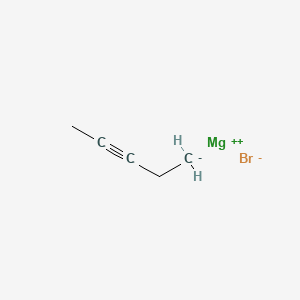
Magnesium, bromo-3-pentynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo-3-pentynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides in anhydrous ether. The compound is highly reactive and is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo-3-pentynyl- involves the reaction of magnesium metal with bromo-3-pentynyl halide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air . The general reaction scheme is as follows:
[ \text{Mg} + \text{Br-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 \rightarrow \text{MgBr-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_3 ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo-3-pentynyl- is scaled up using large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The use of high-purity magnesium and halides, along with rigorous exclusion of moisture, is crucial to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo-3-pentynyl- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Adds to epoxides to form alcohols.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: Formed from the reaction with carbon dioxide
Aplicaciones Científicas De Investigación
Magnesium, bromo-3-pentynyl- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of Magnesium, bromo-3-pentynyl- involves its role as a nucleophile in organic reactions. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound can also act as a strong base, deprotonating acidic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl Magnesium Bromide
- Methyl Magnesium Bromide
- Ethyl Magnesium Bromide
Uniqueness
Magnesium, bromo-3-pentynyl- is unique due to its alkyne functionality, which provides additional reactivity compared to other Grignard reagents. This allows for the formation of more complex and diverse organic molecules .
Propiedades
Número CAS |
126459-56-1 |
|---|---|
Fórmula molecular |
C5H7BrMg |
Peso molecular |
171.32 g/mol |
Nombre IUPAC |
magnesium;pent-2-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YJAZQLKDUDTLKS-UHFFFAOYSA-M |
SMILES canónico |
CC#CC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


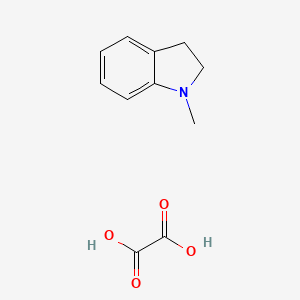
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

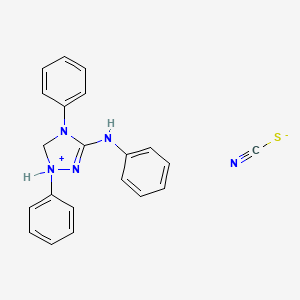

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
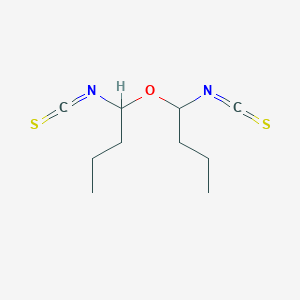
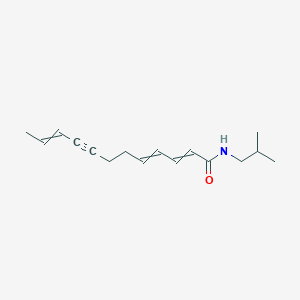
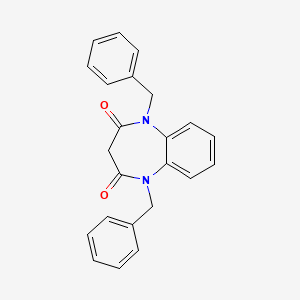

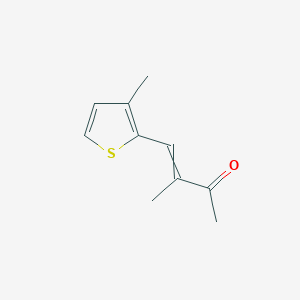
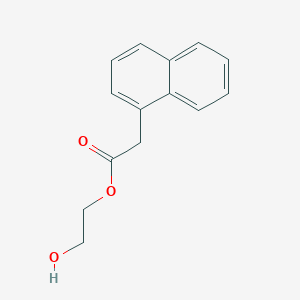
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
